1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a phenethylurea moiety.
Preparation Methods
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 1-methyl-1H-pyrazole ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Attachment of the phenethylurea moiety: This step involves the reaction of the intermediate with phenethyl isocyanate to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethylurea moiety can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea can be compared with similar compounds such as:
- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine
- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-16(14-7-8-14)11-15(20-21)12-19-17(22)18-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDULZFKDLCZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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